molecular formula C27H38O4 B1450769 (2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid CAS No. 91893-83-3

(2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid

Cat. No.: B1450769
CAS No.: 91893-83-3
M. Wt: 426.6 g/mol
InChI Key: QOFWRHWADNWKSU-XRBHEKJPSA-N
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Description

Garcinoic acid is a naturally occurring compound extracted from the seeds of Garcinia kola, commonly known as bitter kola. It is a derivative of vitamin E and is known for its potent antioxidant properties. Garcinoic acid has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment and neuroprotection .

Mechanism of Action

Target of Action

Garcinoic acid is a natural and selective agonist of the Pregnane X Receptor (PXR) . PXR is a ligand-activated nuclear receptor recognized as an important player in xenobiotic detoxification because it regulates the expression of drug-metabolizing enzymes and transporters .

Mode of Action

Garcinoic acid interacts with PXR, leading to changes in the receptor’s activity . It has been suggested that garcinoic acid induces apoptosis through the suppression of the activation of the Src, MAPK/ERK, and PI3K/Akt signaling pathways .

Biochemical Pathways

Garcinoic acid affects several biochemical pathways. It has been reported to produce anti-inflammatory effects through inhibition of cyclo-oxygenase 2 (COX-2) and inducible nitric oxide synthase (iNOS) expressions . It also suppresses SARS-CoV-2 spike glycoprotein S1-induced hyper-inflammation in human PBMCs through inhibition of NF-κB activation .

Pharmacokinetics

The bioavailability of garcinoic acid is likely influenced by its interaction with pxr, which plays a significant role in drug metabolism and disposition .

Result of Action

The molecular and cellular effects of garcinoic acid’s action are diverse. It has been shown to significantly reduce SARS-CoV-2 spike protein S1-induced secretion of TNFα, IL-6, IL-1β, and IL-8 in PBMCs . In addition, it reduces the expressions of both phospho-p65 and phospho-IκBα proteins, as well as NF-κB DNA binding capacity and NF-κB-driven luciferase expression following stimulation of PBMCs with spike protein S1 .

Biochemical Analysis

Biochemical Properties

Garcinoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, garcinoic acid is a natural and selective agonist of the pregnane X receptor (PXR), a ligand-activated nuclear receptor involved in the regulation of drug-metabolizing enzymes and transporters . This interaction enhances the expression of enzymes such as cytochrome P450, which are essential for the metabolism of xenobiotics and endobiotics . Additionally, garcinoic acid inhibits the activity of microsomal prostaglandin E2 synthase-1 (mPGES-1) in A549 cells, demonstrating its anti-inflammatory properties .

Cellular Effects

Garcinoic acid exerts significant effects on various cell types and cellular processes. In human peripheral blood mononuclear cells (PBMCs), garcinoic acid reduces the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, IL-1β, and IL-8, thereby mitigating inflammation . It also influences cell signaling pathways by inhibiting the activation of NF-κB, a key transcription factor involved in inflammatory responses . Furthermore, garcinoic acid activates the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression related to lipid metabolism and glucose homeostasis .

Molecular Mechanism

At the molecular level, garcinoic acid exerts its effects through several mechanisms. It binds to both the orthosteric and allosteric sites of PPARγ, leading to the activation of this receptor and subsequent modulation of gene expression . Garcinoic acid also inhibits the binding of NF-κB to DNA, thereby reducing the transcription of pro-inflammatory genes . Additionally, garcinoic acid’s interaction with PXR results in the upregulation of drug-metabolizing enzymes, enhancing the body’s ability to detoxify harmful substances .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of garcinoic acid have been observed to change over time. Studies have shown that garcinoic acid is relatively stable under standard storage conditions . Its long-term effects on cellular function have been noted, particularly in the context of its anti-inflammatory and anticancer properties . For instance, garcinoic acid’s inhibition of mPGES-1 activity in A549 cells persists over extended periods, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of garcinoic acid vary with different dosages in animal models. At lower doses, garcinoic acid exhibits beneficial effects such as reduced inflammation and enhanced antioxidant activity . At higher doses, potential toxic or adverse effects may occur, although specific studies on toxicity thresholds are limited

Metabolic Pathways

Garcinoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various substances . Additionally, garcinoic acid’s activation of PXR influences the expression of other enzymes involved in drug metabolism, including UDP-glycosyltransferases and glutathione S-transferases . These interactions enhance the body’s ability to process and eliminate xenobiotics and endobiotics.

Transport and Distribution

Within cells and tissues, garcinoic acid is transported and distributed through interactions with specific transporters and binding proteins. For example, its interaction with PXR facilitates its distribution to various tissues where PXR is expressed . This distribution is crucial for garcinoic acid’s ability to exert its therapeutic effects across different parts of the body.

Subcellular Localization

Garcinoic acid’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the nucleus, where it interacts with nuclear receptors such as PXR and PPARγ . This localization is essential for its ability to modulate gene expression and influence cellular processes. Additionally, garcinoic acid may undergo post-translational modifications that direct it to specific subcellular compartments, further enhancing its functional specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of garcinoic acid typically involves the extraction from Garcinia kola seeds. The process includes solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form . Specific synthetic routes may involve the use of organic solvents like ethanol or methanol under controlled temperature and pH conditions to optimize yield and purity.

Industrial Production Methods: Industrial production of garcinoic acid focuses on large-scale extraction processes. This involves the use of advanced extraction technologies such as supercritical fluid extraction, which utilizes supercritical CO₂ to efficiently extract garcinoic acid from plant materials. This method is preferred for its environmental friendliness and high efficiency .

Chemical Reactions Analysis

Types of Reactions: Garcinoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Garcinoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Garcinoic acid is often compared with other vitamin E derivatives, such as tocopherols and tocotrienols. While all these compounds share antioxidant properties, garcinoic acid is unique due to its higher potency and specific biological activities . Similar compounds include:

Garcinoic acid stands out due to its unique structural features and higher efficacy in certain biological contexts, making it a valuable compound for further research and application.

Properties

IUPAC Name

(2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O4/c1-19(11-7-13-21(3)26(29)30)9-6-10-20(2)12-8-15-27(5)16-14-23-18-24(28)17-22(4)25(23)31-27/h9,12-13,17-18,28H,6-8,10-11,14-16H2,1-5H3,(H,29,30)/b19-9+,20-12+,21-13+/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFWRHWADNWKSU-XRBHEKJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1O[C@@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101334845
Record name Garcinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91893-83-3
Record name Garcinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91893-83-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid
Reactant of Route 2
(2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid
Reactant of Route 3
(2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid
Reactant of Route 4
(2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid
Reactant of Route 5
(2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid
Reactant of Route 6
(2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid

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